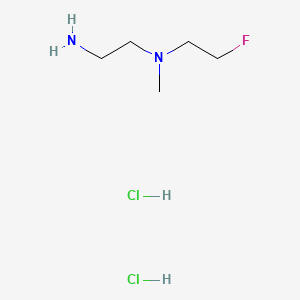
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride is a chemical compound known for its unique physical and chemical properties. It is widely used in scientific experiments and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large quantities of reactants. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to investigate the effects of fluoroethyl groups on biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluoroethyl group plays a crucial role in modulating the compound’s activity and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)maleimide hydrochloride: Another compound with similar structural features but different functional groups.
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride: A closely related compound with two fluorine atoms instead of one.
Uniqueness
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride is unique due to the presence of both amino and fluoroethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C5H15Cl2FN2 |
|---|---|
Molecular Weight |
193.09 g/mol |
IUPAC Name |
N'-(2-fluoroethyl)-N'-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H13FN2.2ClH/c1-8(4-2-6)5-3-7;;/h2-5,7H2,1H3;2*1H |
InChI Key |
QRQMLLLJUYIHFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CCF.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















